2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane
Overview
Description
2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane is an organic compound with the molecular formula C({10})H({11})BrO(_{3}). It features a dioxolane ring attached to a bromophenyl group via a phenoxymethyl linkage. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 1,3-dioxolane.
Reaction Conditions: The 4-bromophenol is first converted to 4-bromophenyl methanol through a reaction with formaldehyde in the presence of a base.
Formation of the Dioxolane Ring: The 4-bromophenyl methanol is then reacted with 1,3-dioxolane under acidic conditions to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, forming the corresponding phenoxymethyl-dioxolane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Products include azido-phenoxymethyl-dioxolane or thiophenoxymethyl-dioxolane.
Oxidation: Products include phenoxymethyl-dioxolane carboxylic acid.
Reduction: The major product is phenoxymethyl-dioxolane.
Scientific Research Applications
2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane is used in various scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is used to study the interactions of brominated compounds with biological systems.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Similar structure but with a bromoethyl group instead of a bromophenyl group.
2-Bromomethyl-1,3-dioxolane: Lacks the phenyl group, making it less complex.
4-Bromophenyl-1,3-dioxolane: Similar but without the phenoxymethyl linkage.
Uniqueness
2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane is unique due to its combination of a bromophenyl group and a dioxolane ring, which provides distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and medicinal research .
Properties
IUPAC Name |
2-[(4-bromophenoxy)methyl]-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHGHRSDQGZAHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590062 | |
Record name | 2-[(4-Bromophenoxy)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850348-66-2 | |
Record name | 2-[(4-Bromophenoxy)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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